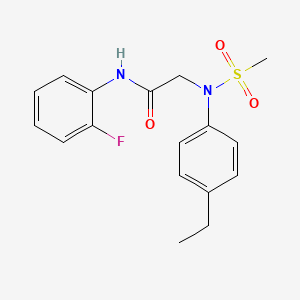
N~2~-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone is prepared by reacting glycine with an appropriate amine under acidic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with a nucleophile.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached through a sulfonylation reaction, where a methylsulfonyl chloride is reacted with the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of N2-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N2-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(4-methylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-ethylphenyl)-N-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
N~2~-(4-ethylphenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl, fluorophenyl, and methylsulfonyl groups contributes to its stability, reactivity, and potential biological activities, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C17H19FN2O3S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(4-ethyl-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-13-8-10-14(11-9-13)20(24(2,22)23)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21) |
Clé InChI |
IRJOZGPFOJKOJW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)
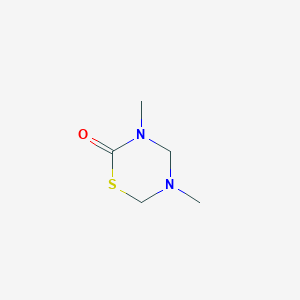
![1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B12448286.png)
![[5-(2-Methylbutyl)-3-pyridyl]boronic acid](/img/structure/B12448287.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12448293.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)
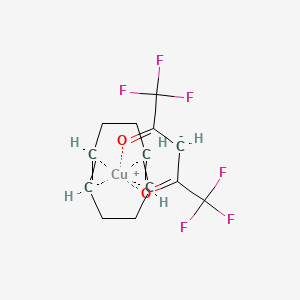
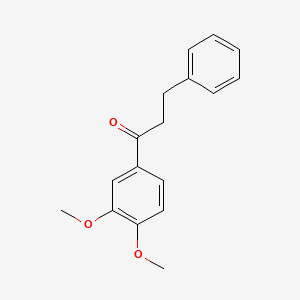
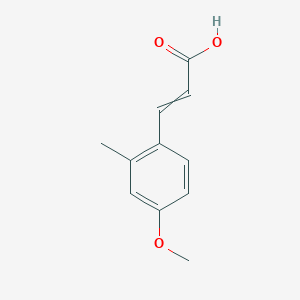


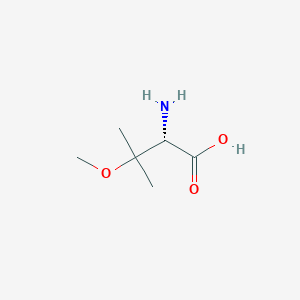
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)
